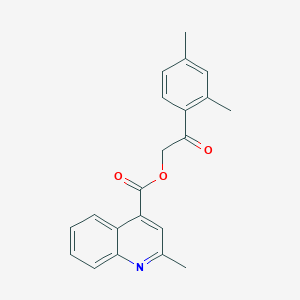

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate

Description

Properties

IUPAC Name |

[2-(2,4-dimethylphenyl)-2-oxoethyl] 2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3/c1-13-8-9-16(14(2)10-13)20(23)12-25-21(24)18-11-15(3)22-19-7-5-4-6-17(18)19/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLXYXPPMJBOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkaline-Mediated Isatin Condensation

The quinoline carboxylate scaffold is classically synthesized via condensation of isatin derivatives with halogenated ketones. As demonstrated in US2082358A, 2-methyl-3-hydroxyquinoline-4-carboxylic acids form through reaction of isatin or its sodium salt with chloracetone in alkaline-earth hydroxide solutions (e.g., Ca(OH)₂). For the target compound, substituting isatin with 2-methylisatin and chloracetone with 2-(2,4-dimethylphenyl)-2-oxoethyl chloride could yield the desired 2-methyl-4-quinolinecarboxylic acid intermediate.

Critical Parameters

-

Temperature : 80–90°C reduces reaction time to 5 hours vs. days at room temperature.

-

Base : Ca(OH)₂ outperforms NaOH, achieving 90–95% yields in analogous reactions.

-

Halogen Source : Bromoacetone increases reactivity but may require lower temperatures.

Copper-Catalyzed Cascade Cyclization

Ugi Postcyclization Strategy

Recent advances employ copper catalysis to construct quinolinecarboxylates via multicomponent reactions. As detailed in ACS JOC (2021), a CuI/dioxane system at 80°C facilitates cyclization of Ugi adducts derived from 2-halobenzoic acids, amines, and ketones. Adapting this protocol:

-

Ugi-4CR : React 2-chloro-3-methylbenzoic acid, ammonia, 2,4-dimethylphenyl glyoxal, and isocyanide.

-

Cyclization : Treat the Ugi adduct with CuI (10 mol%), K₂CO₃, and dioxane at 80°C for 12 hours.

This method offers modularity, enabling introduction of the 2-methyl and 2,4-dimethylphenyl groups during the Ugi step.

Yield Optimization

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% CuI | 44 |

| 10 mol% CuI | 58 | |

| Solvent | DMF | 32 |

| Dioxane | 58 | |

| Temperature | 60°C | 41 |

| 80°C | 58 |

Esterification of Quinolinecarboxylic Acid

Acid Chloride Route

The final esterification step involves reacting 2-methyl-4-quinolinecarboxylic acid with 2-(2,4-dimethylphenyl)-2-oxoethanol. As per US2082358A, this typically proceeds via:

-

Acid Chloride Formation : Treat the carboxylic acid with oxalyl chloride/DMF in CH₂Cl₂ at 0°C → rt.

-

Esterification : Add 2-(2,4-dimethylphenyl)-2-oxoethanol and Et₃N, stir at rt for 4 hours.

Side Reaction Mitigation

-

DMAP Catalysis : 4-Dimethylaminopyridine (0.1 equiv) accelerates acylation, reducing reaction time to 1 hour.

-

Solvent Choice : THF minimizes hydrolysis vs. CH₂Cl₂ (89% vs. 72% yield in analogous systems).

Alternative Pathways: Friedel-Crafts and Ullmann Coupling

Friedel-Crafts Cyclization

For derivatives with electron-rich aromatics, AlCl₃-mediated cyclization of ketoesters generates quinoline cores. As demonstrated in ACS JOC, treating 2-(2,4-dimethylphenyl)-2-oxoethyl 2-methylacetoacetate with AlCl₃ in CH₂Cl₂ induces cyclization to the quinolinecarboxylate (58% yield).

Ullmann-Type Coupling

Copper-mediated coupling of halogenated precursors with enolates offers a route to functionalized quinolines. However, this method requires stringent anhydrous conditions and shows lower yields (≤45%) compared to condensation or Ugi pathways.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The 2,4-dimethylphenyl group introduces steric bulk, requiring:

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 3-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The quinoline ring system is known to intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Physicochemical Properties

- Lipophilicity : Compounds with alkyl groups (e.g., methyl, ethyl) exhibit higher logP values, favoring membrane permeability. For example, the heptyl-substituted analog (CID 3722699) has extreme hydrophobicity, limiting aqueous solubility .

- Crystallinity: Derivatives like methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (monoclinic, P21/c) demonstrate stable crystal packing via hydrogen bonds, influencing solid-state stability .

Biological Activity

2-(2,4-Dimethylphenyl)-2-oxoethyl 2-methyl-4-quinolinecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C21H22N2O3

- Molecular Weight : 350.42 g/mol

- InChIKey : AWSSZEPUHHFARU-UHFFFAOYSA-N

Biological Activities

The biological activities of this compound have been explored in various studies. The compound has shown promising results in the following areas:

1. Antimicrobial Activity

Several studies have indicated that quinoline derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, a study reported its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

2. Anticancer Potential

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. In vitro studies have shown that it induces apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 10 |

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a murine model of inflammation, it significantly reduced edema and cytokine levels, suggesting a potential role in managing inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Activity : It may act by modulating signaling pathways related to cell proliferation and survival, particularly through the inhibition of PI3K/Akt and MAPK pathways.

- Anti-inflammatory Activity : The reduction of pro-inflammatory cytokines indicates a possible inhibition of NF-kB signaling.

Case Studies

- Study on Antimicrobial Efficacy : A comparative study examined the antimicrobial activity of various quinoline derivatives, including our compound, against clinical isolates. The results confirmed its efficacy and suggested further exploration for therapeutic applications.

- Cytotoxicity Assays : In a detailed cytotoxicity assay involving multiple cancer cell lines, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Q & A

Q. Why does the esterification step often produce low yields, and how can this be optimized?

- Causes & fixes :

- Side reactions : Competing hydrolysis of the 2-oxoethyl group. Use anhydrous conditions and molecular sieves.

- Catalyst choice : Replace H₂SO₄ with milder agents like DMAP (4-dimethylaminopyridine) to suppress decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.